N-Nitro-N-propylacetamide
Description
Contextualization within Nitroacetamide Chemistry
N-Nitro-N-propylacetamide belongs to the broader class of nitroacetamides, which are characterized by the presence of a nitro group attached to the nitrogen atom of an acetamide (B32628) functional group. This structural feature imparts unique reactivity to these molecules. The nitro group is a strong electron-withdrawing group, which can influence the chemical properties of the entire molecule, including the reactivity of the adjacent carbonyl group and the N-nitro bond itself. The chemistry of nitroacetamides is diverse, with their utility demonstrated in various chemical transformations. For instance, related nitroacetamides can be synthesized through the nitration of pre-formed acetamides.
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
The significance of this compound in modern chemical research lies in its potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Substituted acetamides, the parent class of compounds, are of interest in medicinal chemistry for developing new pharmaceuticals. evitachem.com For example, derivatives of N-propylacetamide have been investigated for their potential as antimalarial and anticancer agents. brieflands.comevitachem.com Specifically, the introduction of a nitro group can be a critical step in the synthesis of biologically active molecules. For instance, the nitro group in related compounds can be reduced to an amine, a common functional group in pharmaceuticals. Furthermore, compounds containing the N-nitro functional group are also explored for their energetic properties.
Structure
3D Structure
Properties
CAS No. |
63832-65-5 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
N-nitro-N-propylacetamide |
InChI |
InChI=1S/C5H10N2O3/c1-3-4-6(5(2)8)7(9)10/h3-4H2,1-2H3 |
InChI Key |
VLBGHMVZESPQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical and Physical Properties of N Nitro N Propylacetamide
Detailed experimental data for N-Nitro-N-propylacetamide is not extensively available in publicly accessible literature. However, its properties can be contextualized by examining its parent compound, N-propylacetamide, and related nitro-containing molecules.
Interactive Data Table: Properties of this compound and Related Compounds
| Property | Value | Compound | Source |
| CAS Number | 63832-65-5 | This compound | chemsrc.com |
| Molecular Formula | C5H10N2O3 | This compound | Inferred |
| Molecular Weight | 146.15 g/mol | This compound | Inferred |
| Boiling Point | 556.9ºC at 760 mmHg | N-propylacetamide | chemsrc.com |
| Density | 0.912 g/cm³ | N-propylacetamide | chemsrc.com |
| Flash Point | 290.6ºC | N-propylacetamide | chemsrc.com |
| Refractive Index | 1.437 | N-propylacetamide | chemsrc.com |
| Melting Point | 64–65 °C | 2-Nitro-N-phenyl-N-propylacetamide | rsc.org |
Note: Properties for N-propylacetamide are provided for contextual reference.
Detailed Research Findings
Direct Nitration Strategies
The final and crucial step in synthesizing this compound is the introduction of a nitro group onto the nitrogen atom of the amide. This is typically achieved through direct nitration of the N-propylacetamide precursor.
Nitration of Propyl Acetamide Derivatives
The nitration of secondary amides like N-propylacetamide requires specific conditions to ensure the nitro group attaches to the nitrogen (N-nitration) rather than an aromatic ring (C-nitration), if present. The reactivity of the amide and the choice of nitrating agent are critical factors. Research into the nitration of various acyl-protected amines has shown that the nature of the acyl group influences the ease of nitrolysis, with propyl amides being viable substrates for this transformation. sci-hub.se
Utilization of Specific Nitrating Reagents and Catalytic Systems
Several nitrating systems have been developed for the N-nitration of amides. The effectiveness of these reagents varies, and the choice depends on the specific substrate and desired outcome.
Acetyl Nitrate (B79036) : Formed in situ from the reaction of nitric acid and acetic anhydride (B1165640), acetyl nitrate is a classic, albeit relatively mild, nitrating agent. sci-hub.se It can be used for the nitration of amides.
Trifluoroacetyl Nitrate (TFAN) : This is a more powerful nitrating agent generated in situ from trifluoroacetic anhydride (TFAA) and a nitrate source, such as lithium nitrate or ammonium (B1175870) nitrate. sci-hub.secdnsciencepub.com TFAN has been successfully used for the N-nitration of various amides, including acetamide and N-methylacetamide. cdnsciencepub.com The reaction is often conducted in a solvent like acetonitrile (B52724) and may include a base such as sodium carbonate. cdnsciencepub.com Research has shown that TFAN, generated from lithium nitrate and TFAA, can effectively produce N-nitroacetamide. cdnsciencepub.com
Mixed Acid : A conventional nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. While potent, its use for N-nitration of sensitive molecules requires careful control of reaction conditions to prevent degradation.
Nitronium Tetrafluoroborate (NO₂BF₄) : This is a powerful, pre-formed nitronium salt used for nitrations where other methods might fail. sci-hub.se
Table 1: Nitrating Systems for Amide N-Nitration
| Nitrating Agent/System | Precursors | Typical Conditions | Reference |
| Acetyl Nitrate | Nitric Acid, Acetic Anhydride | Acetonitrile solvent | sci-hub.se |
| Trifluoroacetyl Nitrate (TFAN) | Lithium Nitrate, Trifluoroacetic Anhydride (TFAA) | Acetonitrile solvent, Sodium Carbonate | cdnsciencepub.com |
| Mixed Acid | Nitric Acid, Sulfuric Acid | Controlled temperature | |
| Nitronium Tetrafluoroborate | Pre-formed salt (NO₂BF₄) | Acetonitrile solvent | sci-hub.se |
Indirect Synthetic Routes
The synthesis of the target compound is fundamentally dependent on the initial production of its direct precursor, N-propylacetamide. Various established chemical reactions are employed for this purpose.
Synthesis of Propylacetamide Precursors
N-propylacetamide can be synthesized through several reliable methods, primarily involving the formation of an amide bond between a propylamino group and an acetyl group.
While the direct reaction of aldimines with acid chlorides is not a standard route to N-alkylamides, related transformations that begin with aldimines can yield the desired amide precursors. A more common pathway involves the oxidation of aldimines.
Recent research has focused on the N-Heterocyclic Carbene (NHC)-catalyzed aerobic oxidation of aldimines to amides. nih.govrsc.orgrsc.org This eco-friendly method uses molecular oxygen from the air as the oxidant and can be performed in green solvents like dimethyl carbonate (DDC) under mild, room-temperature conditions. nih.govrsc.org The process involves an "umpolung" or polarity reversal of the imine functionality, facilitated by the NHC catalyst, leading to the formation of the amide in high yields. nih.govrsc.org Various substituted aldimines have been successfully converted to their corresponding amides with yields ranging from 55% to 80%. nih.gov
Another approach involves the palladium-catalyzed oxidation of aldimines using tert-butyl hydroperoxide (TBHP) as the oxidant. thieme-connect.comthieme-connect.com This method also demonstrates high functional group tolerance and can produce amides in moderate to good yields. thieme-connect.comthieme-connect.com
Table 2: Amide Synthesis via Aldimine Oxidation
| Method | Catalyst/Reagent | Oxidant | Solvent | Yield | Reference |
| NHC-Catalyzed Oxidation | N-Heterocyclic Carbene (NHC) | Air (O₂) | Dimethyl Carbonate (DMC) | High | nih.govrsc.org |
| Palladium-Catalyzed Oxidation | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | tert-Butyl Hydroperoxide (TBHP) | 1,2-Dichloroethane (DCE) | Moderate to Good | thieme-connect.comthieme-connect.com |
| Oxone System | Potassium Peroxymonosulfate (Oxone) | (Self) | Dimethylformamide (DMF) | Excellent | wiley.com |
Aminolysis is a direct and widely used method for forming amides. This involves the reaction of an amine with a carboxylic acid derivative, such as an ester or an acid chloride.
The reaction of propylamine (B44156) with an acylating agent like acetyl chloride or acetic anhydride is the most common laboratory-scale synthesis of N-propylacetamide. smolecule.combrainly.com This amidation reaction is typically straightforward and efficient. brainly.com
Furthermore, N-propylacetamide can be synthesized through the aminolysis of ethyl acetate. researchgate.netresearchgate.net This process can be significantly enhanced by using a continuous flow tubular reactor. researchgate.netresearchgate.net Under optimized conditions, this method can achieve a high conversion rate without the need for a solvent or catalyst. researchgate.net A study demonstrated that with a 1:1 molar ratio of ethyl acetate to n-propylamine at 218 °C and 3.5 MPa, a 94.8% conversion of ethyl acetate to N-propylacetamide was achieved. researchgate.netresearchgate.net
Another method involves the transacylation of specific α-arylated keto esters with propylamine, which can quantitatively yield N-propylacetamide at room temperature. jst.go.jp
Table 3: Synthesis of N-Propylacetamide via Aminolysis
| Reactants | Method | Conditions | Yield/Conversion | Reference |
| Propylamine + Acetyl Chloride/Acetic Anhydride | Amidation | Controlled conditions | High | smolecule.combrainly.com |
| n-Propylamine + Ethyl Acetate | Continuous Flow Aminolysis | 218 °C, 3.5 MPa, 1:1 molar ratio | 94.8% conversion | researchgate.netresearchgate.net |
| Propylamine + α-Arylated Keto Ester | Transacylation | Room Temperature | Quantitative | jst.go.jp |
Schiff Base Intermediates in Acetamide Synthesis
Schiff bases, also known as imines, are versatile intermediates in organic synthesis, valued for their role in constructing carbon-nitrogen bonds. mdpi.comscispace.com Their formation, typically through the condensation of a primary amine with an aldehyde or ketone, creates an electrophilic carbon atom in the C=N double bond, which is susceptible to nucleophilic attack. scispace.comijfmr.com This reactivity is harnessed in the synthesis of various acetamide derivatives.
In the context of acetamide synthesis, a Schiff base can be formed and then subsequently acylated to yield the target amide. The general pathway involves the reaction of an appropriate amine with a carbonyl compound to form the imine intermediate. This intermediate is then treated with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group, leading to the formation of an N-substituted acetamide. The stability and reactivity of the Schiff base are crucial for the success of the synthesis. These intermediates are particularly useful in the preparation of complex acetamides where direct amidation might be challenging or result in low yields. mdpi.com The synthesis of various heterocyclic Schiff bases has been explored, demonstrating their potential as precursors for a wide range of compounds, including those with pharmaceutical applications. mdpi.comresearchgate.netresearchgate.net
Nitro-Mannich Reactions in β-Nitroacetamide Synthesis
The Nitro-Mannich reaction, or aza-Henry reaction, represents a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org This reaction is of significant interest as it produces β-nitroamines, which are valuable precursors to a variety of functionalized molecules, including β-nitroacetamides. wikipedia.orgucl.ac.uk The synthetic utility of the β-nitroamine products stems from the versatility of the nitro group, which can be transformed into amines, carbonyls, or other functional groups. wikipedia.orgucl.ac.uk
The synthesis of β-nitroacetamides can be achieved through the Nitro-Mannich reaction followed by N-acetylation. nih.govacs.org Alternatively, novel β-nitroacetamides have been synthesized directly using deprotonative or conjugate addition Nitro-Mannich reactions. researchgate.net For instance, a range of nitroalkenes and imines derived from various aldehydes can undergo a tandem 1,4-hydride addition Nitro-Mannich reaction to yield anti-rich β-nitroamines. nih.govacs.org These crude β-nitroamines can then be converted into the corresponding anti-β-nitroacetamides, which allows for purification in good yields and with high diastereoselectivity. nih.govacs.org
| Reactants | Reaction Type | Product | Yield | Diastereomeric Ratio (anti:syn) | Reference |
| Nitroalkenes and Imines | Tandem 1,4-hydride addition/Nitro-Mannich | anti-β-nitroacetamides | 60-87% | 90:10 to >95:5 | nih.gov, acs.org |
| β-aryl/heteroaryl substituted nitroalkanes and glyoxylate (B1226380) imine | Diastereoselective Nitro-Mannich | syn, anti-β-nitro-amines | - | 70:30 to >95:5 | researchgate.net |
Enantioselective Approaches to Nitro-Mannich Adducts
Achieving stereocontrol in the Nitro-Mannich reaction is crucial for the synthesis of chiral amines and their derivatives. Significant progress has been made in developing enantioselective versions of this reaction using both metal-based catalysts and organocatalysts. wikipedia.orgucl.ac.uk
The first metal-catalyzed enantioselective Nitro-Mannich reaction was reported in 1999, utilizing a heterobimetallic complex to achieve good yields and enantioselectivities of β-nitroamines. wikipedia.org Later, researchers developed a catalytic system using copper(I) triflate (CuOTf) with a chiral N-oxide ligand, which proved efficient for the reaction of nitromethane (B149229) with N-sulfonyl imines, yielding β-nitroamines with excellent yields (up to 99%) and good enantioselectivities. wikipedia.org
Organocatalysis has emerged as a powerful tool for enantioselective Nitro-Mannich reactions. For example, a simple and economical thiourea (B124793) organocatalyst has been used to promote the reaction between a nitroalkene and an imine. rsc.org This tandem reduction/nitro-Mannich reaction, using a Hantzsch ester as a hydride source, produces anti-β-nitroamines. After protection as trifluoroacetamides, the products can be isolated in good yields (32–83%), with high diastereomeric ratios (90:10 to >95:5) and excellent enantioselectivity (73–99% ee). rsc.org
| Catalyst System | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Yb/K heterobimetallic complex (Shibasaki catalyst) | N-Boc protected imines and nitroalkanes | syn-β-nitroamines | Moderate to excellent | Good to excellent | wikipedia.org |
| CuOTf / chiral N-oxide ligand | Nitromethane and N-sulfonyl imines | β-nitroamines | Up to 99% | Good | wikipedia.org |
| Thiourea organocatalyst / Hantzsch ester | Nitroalkenes and PMP-protected imines | anti-β-nitrotrifluoroacetamides | 32-83% | 73-99% | rsc.org |
Industrial Scale Synthetic Considerations
The transition from laboratory-scale synthesis to industrial production of N-nitroacetamides and related compounds introduces challenges related to scalability, cost-effectiveness, and consistent product quality. openmedicinalchemistryjournal.com Industrial processes often require robust and optimized synthetic routes to ensure high yield and purity on a large scale.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in an industrial setting. Key parameters that are typically fine-tuned include temperature, pressure, solvent, catalyst concentration, and the stoichiometry of reactants. researchgate.net
For instance, in acetamide synthesis, the choice of solvent and base can significantly affect the outcome. The reaction of 4-nitroaniline (B120555) with acetic anhydride can be performed using pyridine (B92270) in toluene (B28343) or aqueous sodium carbonate, with the conditions being reflux at 80–100°C for 2–4 hours. When using a more reactive acylating agent like acetyl chloride, precise temperature control (e.g., 0–5°C) is necessary to prevent side reactions. Furthermore, maintaining the correct stoichiometry is critical; an excess of acetylating agent can lead to the formation of undesirable diacetylated byproducts.
In reactions involving nitro compounds, such as the reduction of aromatic nitro compounds, factors like reaction temperature, catalyst concentration, and reaction time are meticulously controlled to achieve complete conversion and high selectivity. researchgate.net Continuous flow reactors are also being explored as they can offer better control over reaction parameters and improve safety and efficiency. mpg.de
Advanced Purification Techniques in Large-Scale Production
The purification of the final product on an industrial scale requires methods that are both efficient and economically viable. chromatographyonline.com While laboratory purifications might rely on standard column chromatography, large-scale production often employs more advanced and scalable techniques. chromatographyonline.compolypeptide.com
Preparative Chromatography: High-performance liquid chromatography (HPLC) and reversed-phase chromatography (RPC) are powerful techniques for purifying peptides and other complex organic molecules to a high degree of purity (>99.5%) on a large scale. chromatographyonline.compolypeptide.com These methods are particularly useful for separating closely related impurities that are difficult to remove by other means. chromatographyonline.com The choice of the stationary phase (e.g., C8 or C18 silica (B1680970) gels) and the mobile phase is optimized to achieve the best separation. polypeptide.com
Crystallization: Recrystallization is a classic and cost-effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial for obtaining high-purity crystals. For example, an ethanol/water mixture can yield crystals with 99.5% purity for certain acetamides.
Ion Exchange Chromatography (IEC): This technique is effective for separating charged molecules. It relies on the ionic interaction between the compound and a charged stationary phase and is widely used for the purification of peptides and other biomolecules. polypeptide.comnih.gov
Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly useful for removing polymeric impurities or for desalting product solutions, although it generally has a lower capacity compared to other chromatographic methods. polypeptide.com
The selection of a purification strategy depends on the specific properties of the target compound and its impurities, as well as economic considerations. chromatographyonline.com Often, a multi-step purification process combining different techniques is employed to meet the stringent purity requirements for industrial products. polypeptide.com
Chemical Reactivity of the Nitro Group
The N-nitro group (a nitramine) is an electron-withdrawing moiety that profoundly influences the molecule's reactivity. It can participate in reduction, oxidation, and substitution reactions, making it a valuable synthetic handle.
The reduction of the nitro group is a fundamental transformation, providing a direct pathway to N-amino-N-propylacetamide and its derivatives. This conversion is a critical step for accessing various amine compounds. Several methods are available for this reduction, utilizing different reagents and conditions.
Commonly employed methods include catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) with hydrogen gas. google.com Metal-based reductions using agents such as zinc or tin are also effective. google.com More modern and chemoselective methods have been developed to avoid the reduction of other sensitive functional groups that might be present in a complex molecule. One such method involves the use of trichlorosilane (B8805176) in the presence of an organic base, which offers high selectivity for the nitro group. google.com For related nitro compounds, powerful reducing agents like lithium aluminum hydride have also been utilized to convert nitro functionalities into the corresponding amino groups. The product of this reaction, N-amino-N-propylacetamide, features a hydrazine-like structure, opening further avenues for synthetic elaboration.
Table 1: Selected Reagents for the Reduction of Nitro Groups to Amines
| Reagent/System | Description |
|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A standard and widely used method for nitro group reduction. google.com |
| Trichlorosilane (HSiCl₃) / Organic Base | A highly chemoselective process that reduces nitro groups without affecting other reducible functionalities. google.com |
| Lithium Aluminum Hydride (LiAlH₄) | A potent reducing agent capable of converting nitro groups to amines. |
| Metals (e.g., Zn, Sn) in Acid | A classic method for the reduction of nitro compounds. google.com |
While the nitrogen in the nitro group is already in a high oxidation state, the group can still participate in oxidative transformations. The most significant of these is the Nef reaction and its variants, which convert a nitro group into a carbonyl group. ucl.ac.uk In the context of a secondary nitramine like this compound, an oxidative Nef-type reaction would be expected to yield a ketone. This transformation typically proceeds by forming a nitronate anion intermediate, which is then oxidized.
Reagents such as potassium permanganate (B83412) (KMnO₄) are commonly used for the oxidative Nef reaction of related β-nitroamines, successfully converting them into α-aminocarbonyl compounds. ucl.ac.uk Hydrogen peroxide is another oxidizing agent that can be used for the oxidation of similar structures. The reaction conditions, particularly the pH, are crucial for the success of the Nef reaction and for preventing side reactions. ucl.ac.uk
The nitro group can function as a leaving group in both nucleophilic and radical substitution reactions. This allows for the direct replacement of the -NO₂ moiety with other functional groups, a process known as denitration.
Radical denitration can be achieved using reagents like tri-n-butyltin hydride (TBTH). ucl.ac.uk This reaction proceeds via a radical chain mechanism where the nitro group is abstracted, generating a nitrogen-centered radical that is subsequently quenched to replace the nitro group with a hydrogen atom (protodenitration). ucl.ac.uk In more complex systems, the nitro group can be displaced by nucleophiles in a process known as cine-substitution, where the nucleophile adds to a position adjacent to the nitro group, inducing its elimination. scispace.com For some classes of nitro compounds, substitution can also be facilitated with reagents such as halogens or organometallic compounds.
Transformations Involving the Acetamide Moiety
The acetamide bond, -N-C(O)CH₃, is generally characterized by its high stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group (nN → π*C=O). nih.gov This resonance imparts a partial double-bond character to the C-N bond, making it robust and generally unreactive. However, specific strategies have been developed to activate this bond for further transformations.
Amide bond activation typically involves destabilizing the ground-state resonance through mechanisms like bond twisting, nitrogen atom pyramidalization, or electronic effects that delocalize the nitrogen's lone pair away from the carbonyl. nih.govumn.edu
A relevant example of activating a related system is the "pseudo-intramolecular process." In studies involving the synthesis of N-propylacetamide, researchers found that an α-arylated β-keto ester could undergo efficient transacylation with propylamine. jst.go.jp The acidic proton on the keto ester forms an ammonium salt with the amine, bringing the nucleophilic amine and the electrophilic acyl group into close proximity. scispace.comjst.go.jp This arrangement mimics an intramolecular reaction, facilitating the cleavage of a C-C bond and the formation of the new amide bond under mild conditions. scispace.comjst.go.jp While this describes the formation of N-propylacetamide, it illustrates a principle of activation where the inherent stability of the amide linkage is overcome by promoting the reactivity of its precursors. jst.go.jp
Intramolecular and Intermolecular Reactions
The this compound scaffold can participate in reactions where multiple parts of the molecule are involved (intramolecular) or where it reacts with external reagents (intermolecular). These reactions are often complex, multi-step sequences that build molecular complexity.
Research on related β-nitroacetamides has shown that they are excellent precursors for intramolecular radical cyclizations. ucl.ac.uk Following the radical denitration of the nitro group with an agent like tri-n-butyltin hydride, the resulting radical can be trapped by a suitably positioned alkene within the same molecule, leading to the formation of new cyclic structures. ucl.ac.uk
Similarly, the radical generated from denitration can participate in intermolecular reactions by adding to an external activated alkene, such as acrylonitrile (B1666552), to form a new carbon-carbon bond. ucl.ac.uk Furthermore, the synthesis of N-(β-nitro)amides can be achieved through intermolecular tandem reactions, such as the Henry-Ritter reaction, which combines an aldehyde, a nitroalkane, and a nitrile in a one-pot protocol to construct the core N-(β-nitro)amide framework. rsc.orgrsc.orgresearchgate.netresearchgate.net
Table 2: Summary of Key Transformations
| Reaction Type | Functional Group | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Reduction | Nitro Group | H₂, Pd/C; HSiCl₃ | Amino Derivative (Hydrazine) |
| Oxidation (Nef) | Nitro Group | KMnO₄ | Carbonyl Compound |
| Substitution | Nitro Group | Tri-n-butyltin hydride (TBTH) | Denitrated Product |
| Amide Activation | Acetamide Moiety | Pseudo-intramolecular process | Transacylation Product |
| Radical Cyclization | Whole Scaffold | TBTH, tethered alkene | Cyclic Amine Derivative |
| Intermolecular Addition | Whole Scaffold | TBTH, external alkene | C-C Bond Formation |
Radical Cyclizations of β-Nitroacetamides
Radical cyclization reactions offer a powerful method for forming cyclic structures from acyclic precursors through radical intermediates. wikipedia.org In the context of β-nitroacetamides, these reactions typically proceed via three main steps: selective radical generation, an intramolecular cyclization event, and subsequent conversion of the cyclized radical to the final product. wikipedia.org
Research into the radical cyclization of β-nitroacetamides containing an intramolecular alkenyl or alkynyl tether has demonstrated the successful formation of cyclopentyl and indanyl structures. ucl.ac.ukresearchgate.net These transformations are typically initiated by radical denitration using reagents like tributyltin hydride with a catalytic amount of AIBN in refluxing benzene. researchgate.net The cyclization generally proceeds through a 5-exo-trig pathway, which is kinetically favored. ucl.ac.ukresearchgate.net
However, the diastereoselectivity of these cyclizations is often low, yielding mixtures of two or three of the four possible diastereoisomers. ucl.ac.ukresearchgate.net In some instances, single diastereoisomers have been isolated through crystallization. researchgate.net The efficiency of the cyclization can be enhanced by increasing substitution or by reducing the conformational flexibility of the tether connecting the nitro group and the radical acceptor. researchgate.net
A notable side reaction observed in several cases is the radical 1,4-translocation of a phenyl group. ucl.ac.ukresearchgate.net Furthermore, intermolecular radical addition to acrylonitrile has been achieved in good yield with more activated (benzylic) β-nitroacetamides. ucl.ac.uk It is important to note that a significant excess of tributyltin hydride is often necessary for efficient conversion to the denitrated product, and the use of toluene as a solvent can lead to the decomposition of the β-nitroacetamide starting material. ucl.ac.ukucl.ac.uk
| Reactant Type | Cyclization Mode | Products | Key Findings |
| β-nitroacetamides with alkenyl/alkynyl tether | 5-exo-trig | Cyclopentyl or indanyl structures | Low diastereoselectivity, phenyl group translocation observed. ucl.ac.ukresearchgate.net |
| Activated (benzylic) β-nitroacetamide | Intermolecular addition | Acrylonitrile adduct | Good yield achieved. ucl.ac.uk |
Nef Reactions of β-Nitroacetamides
The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.org The reaction typically involves the formation of a nitronate salt, which is then hydrolyzed under acidic conditions. wikipedia.orgorganic-chemistry.org
The application of traditional Nef reaction conditions to β-nitroacetamides has proven to be challenging. ucl.ac.uk Base-mediated Nef reactions are generally incompatible with β-nitroacetamide substrates due to a competing elimination reaction. ucl.ac.ukucl.ac.uk This side reaction significantly reduces the yield of the desired carbonyl compound.
Alternative Nef reaction protocols have been explored to circumvent this issue. A reductive Nef reaction employing chromium(II) chloride (CrCl2) has been shown to effect the partial reduction of the nitro group in β-nitroacetamides to an oxime. ucl.ac.ukucl.ac.uk However, subsequent attempts to hydrolyze the resulting oxime to the corresponding carbonyl compound were unsuccessful. ucl.ac.ukucl.ac.uk Further investigations into the Nef reaction of β-nitroamines also resulted primarily in decomposition. ucl.ac.ukucl.ac.uk In one reported instance, a β-nitroacetamide was successfully converted to the corresponding carbonyl compound in 63% yield using DBU and potassium permanganate. core.ac.uk
| Reagent(s) | Substrate | Outcome | Notes |
| Base/Acid | β-nitroacetamide | Elimination reaction | Incompatible with substrate. ucl.ac.ukucl.ac.uk |
| CrCl2 | β-nitroacetamide | Oxime formation | Further hydrolysis to carbonyl was unsuccessful. ucl.ac.ukucl.ac.uk |
| DBU/KMnO4 | β-nitroacetamide 51 | Carbonyl compound 88 | 63% yield. core.ac.uk |
| Various | β-nitroamines | Decomposition | Unsuccessful reaction. ucl.ac.ukucl.ac.uk |
Annulation Reactions Utilizing Propylacetamide Derivatives
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, can be effectively achieved using propylacetamide derivatives as key building blocks. These derivatives have been utilized in the synthesis of various heterocyclic and carbocyclic systems.
For instance, 2-bromo-N-propylacetamide has been employed as an alkylating agent in the synthesis of pyridinium (B92312) salts, which are precursors for the formation of indolizine (B1195054) scaffolds. acs.org The subsequent reaction with propiolate esters leads to the construction of the indolizine ring system. acs.org This strategy has been applied to introduce functionalities at the 3-position of the indolizine core. acs.org
In a different approach, annulation reactions that utilize diols and primary amines can proceed via a "borrowing hydrogen" strategy to form nitrogen-containing heterocycles. uniurb.it This process involves the catalytic double alkylation of a primary amine, with the second step being an intramolecular cyclization. uniurb.it
Furthermore, annulation reactions are central to various named indole (B1671886) syntheses that start from nitroarenes. rsc.org These methods often involve an initial functionalization followed by an intramolecular cyclization to construct the five-membered ring of the indole nucleus. rsc.org
| Derivative | Reaction Type | Product | Synthetic Utility |
| 2-bromo-N-propylacetamide | Alkylation/Cyclization | Indolizine derivatives | Functionalization at the 3-position. acs.org |
| Propylamine (as part of a primary amine) | Annulation via "Borrowing Hydrogen" | N-heterocycles | Formation of cyclic amines from diols. uniurb.it |
| Nitroarenes (related to propylacetamide precursors) | Reductive Annulation | Indole derivatives | Construction of the indole core structure. rsc.org |
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. For N-Nitro-N-propylacetamide, both ¹H NMR and ¹³C NMR would be required for a complete structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons of the N-propyl group and the acetyl group. However, specific experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in the reviewed sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would identify all unique carbon environments in the molecule, including the carbonyl carbon of the acetamide (B32628) group, the two methylene (B1212753) carbons of the propyl group, and the two methyl carbons. Specific, experimentally determined chemical shifts for the carbon atoms of this compound have not been reported in the available literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. An IR spectrum of this compound would be expected to show strong absorption bands for the N-nitro group (asymmetric and symmetric stretches) and the amide carbonyl group (C=O stretch). While the typical ranges for these functional groups are well-established, an experimental IR spectrum with specific peak wavenumbers (cm⁻¹) for this compound could not be located.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. The analysis would reveal the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of the nitro group (NO₂) or cleavage of the propyl chain. A published mass spectrum detailing the specific fragmentation ions and their relative abundances for this compound is not available in the searched databases.
X-ray Diffraction Studies
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and information about intermolecular interactions. There is no evidence in the available literature to suggest that single-crystal X-ray diffraction studies have been performed on this compound.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties that are often difficult or impossible to determine experimentally. For N-Nitro-N-propylacetamide, these calculations provide a foundational understanding of its intrinsic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scispace.comucl.ac.uk Its application to this compound and related structures allows for the precise calculation of various molecular properties. In broader studies of similar compounds, DFT has been used to elucidate reaction pathways and understand the influence of structural modifications on molecular stability. scispace.com
A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. For derivatives and related structures of N-propylacetamide, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, are employed to determine their optimized structures. brieflands.comnih.gov This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties. Geometry optimizations performed at the B3LYP/6-31G(d) level have been used to identify energy minima corresponding to different isomers, such as square-antiprismatic (SAP) and twisted square-antiprismatic (TSAP) geometries in related complex systems. researchgate.net While specific data for this compound is not detailed in the provided results, the methodology is standard practice. For instance, in studies of N,N-dialkyl isonicotinamides, DFT calculations have been used to confirm rotational energy barriers determined by experimental NMR, highlighting the accuracy of these computational approaches. researchgate.net
DFT is also a powerful tool for predicting the electronic properties of molecules. These properties, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential, are critical for understanding a molecule's reactivity and intermolecular interactions. For instance, in studies of nitroaromatic compounds, DFT calculations have been used to determine descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and partial atomic charges, which are important for predicting toxicity. mdpi.com Quantum chemical evaluations are considered key to predicting the properties of N-nitrosamines. usp.org These calculations can provide a mechanistic understanding of a molecule's ability to form reactive metabolites. usp.org The electronic properties of substrates, such as the presence of electron-withdrawing groups, have been shown to influence the extent of chemical reactions like nitrile hydration. tdx.cat
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a vital computational tool in medicinal chemistry and toxicology. mdpi.comnih.gov They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com
Generation and Application of Molecular Descriptors
The foundation of any QSAR model is the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com These can range from simple counts of atoms and bonds to more complex quantum chemical parameters. In studies involving derivatives of azetidine-2-carbonitriles, which feature the N-propylacetamide moiety, molecular descriptors are generated after optimizing the structures using DFT. brieflands.comnih.gov
A variety of descriptors are often employed. For example, 2D-autocorrelation and topological descriptors have been identified as influential parameters in the antileishmanial activity of certain compounds. researchgate.net In other studies, descriptors such as the electrophilicity index (ω), hydrophobicity, ELUMO, and dipole moment have been used to account for the mutagenicity of nitroaromatic compounds. mdpi.com The selection of relevant descriptors is a critical step in building a robust QSAR model.
Development of Predictive Models for Activity
Once a set of molecular descriptors has been generated, statistical methods are used to develop a predictive model that relates these descriptors to the observed biological activity. In a study on azetidine-2-carbonitriles derivatives, a genetic function algorithm was used to construct five predictive models. brieflands.comnih.gov The quality of these models is assessed using various statistical parameters.
A robust QSAR model should have a high coefficient of determination (R²), indicating a good fit of the data, and strong predictive power, often evaluated by cross-validation (Q²cv) and external validation (R²pred). brieflands.comnih.gov For example, a selected model for antimalarial activity showed an R² of 0.9465, a Q²cv of 0.8981, and an R²pred of 0.6915, indicating a robust and predictive model. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net For instance, a descriptor related to polarizability was identified as the most influential in one model, suggesting that increasing the polarizability of the compounds could enhance their antimalarial activity. nih.gov
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically focused on the computational chemistry and theoretical modeling of the chemical compound This compound .
The requested article, which was to be structured around detailed investigations into the compound's molecular docking, conformational analysis, and solvent effects, cannot be generated at this time due to the absence of specific studies on this molecule.
Searches for molecular docking investigations, including the prediction of ligand-protein binding affinities and the elucidation of binding interactions with enzyme active sites for this compound, did not yield any specific results. While research exists for more complex molecules containing either a nitro group or an N-propylacetamide moiety, this information is not directly applicable to the standalone compound. For instance, studies on certain antimalarial drug candidates have analyzed the hydrogen bonding potential of nitro and N-propylacetamide groups within a much larger molecular framework interacting with enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. nih.govbrieflands.comresearchgate.net However, these findings are context-dependent and cannot be accurately extrapolated to predict the specific binding behavior of this compound.
Similarly, no dedicated studies on the conformational analysis, molecular dynamics simulations, or the effects of solvents in computational models for this compound could be located. While general computational methods and data for related structures, such as the parent compound N-propylacetamide nih.govchemeo.com or other nitro-containing organic molecules, unime.itscholaris.ca are available, this information does not fulfill the specific requirements of the requested analysis for this compound.
Biological Activity and Mechanistic Investigations of N Nitro N Propylacetamide Derivatives
Antimicrobial Properties
The antimicrobial activities of N-Nitro-N-propylacetamide derivatives have been explored, particularly against the pathogenic bacterium Helicobacter pylori and in the context of quorum sensing inhibition.
Nitro-containing heteroaromatic compounds are extensively studied for their activity against Helicobacter pylori isolates. brieflands.com The antimicrobial action of 5-nitroheterocycles is thought to involve the reduction of the 5-nitro group, which leads to the formation of reactive intermediates capable of interacting with various cellular macromolecules. brieflands.com This suggests that the nitroheterocycle moiety is crucial for the antimicrobial activity of these derivatives. brieflands.com
In the development of new anti-H. pylori agents, various derivatives have been synthesized and evaluated. For instance, a series of 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and tested for their anti-H. pylori activity. researchgate.net Among these, the compound with a 3-chlorobenzylthio moiety was identified as the most potent. researchgate.net Furthermore, studies on 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives have indicated that among different nitroheterocycles, 5-nitrofuran and 5-nitroimidazole moieties are preferable for substitution at the C-5 position of the 1,3,4-thiadiazole (B1197879) ring. brieflands.com
The introduction of different N-(alkyl) acetamide (B32628) moieties into the thio linker side chain of some derivatives was found to enhance the anti-H. pylori potential in most cases. researchgate.net One of the most promising compounds in a particular study, which contained an N-(propyl)acetamide group, demonstrated strong inhibitory potential at various concentrations. researchgate.net Specifically, a compound identified as 2-((5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide displayed significant inhibition zone diameters against H. pylori. sci-hub.se
Structure-activity relationship (SAR) studies have been crucial in guiding the design of these compounds. For example, it was found that for a series of N-(phenethyl)piperazinyl quinolones, the anti-H. pylori activity is highly dependent on the substituent at the N-1 position and the structure of the phenethyl unit on the piperazine (B1678402) ring. researchgate.net In another study, the S,S-dioxidation of ethylthio compounds was shown to enhance anti-H. pylori activity. sci-hub.se
Table 1: Anti-Helicobacter pylori Activity of Selected Acetamide Derivatives
| Compound | Structure Description | Activity | Source |
|---|---|---|---|
| 2-((5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide | N-propylacetamide derivative with a nitrofuran-thiadiazole moiety | Inhibition zone diameters of 33-59 mm at 12.5-100 µ g/disc | sci-hub.se |
| N-(propyl)acetamide derivative (1l) | N-(propyl)acetamide moiety on a thio linker side chain | Strong anti-H. pylori potential | researchgate.net |
Quorum sensing (QS) is a bacterial communication process that regulates virulence factors, and its inhibition is a promising strategy for developing antimicrobials. nih.gov While direct studies on this compound are limited in this context, research on related nitro-containing compounds provides insights. For example, β-nitrostyrene derivatives have been designed and synthesized as potential QS inhibitors against Serratia marcescens. nih.gov In one study, (E)-1-methyl-4-(2-nitrovinyl)benzene was identified as a potent inhibitor that significantly reduced biofilm formation and the production of virulence factors such as protease, prodigiosin, and extracellular polysaccharide. nih.gov Another compound, 4-nitro-pyridine-N-oxide, has also been noted for its activity as a quorum sensing inhibitor. nih.gov These findings suggest that the nitro group in various chemical scaffolds can play a role in the inhibition of quorum sensing.
Anticancer Potential and Related Mechanisms
This compound derivatives and related compounds have been investigated for their potential as anticancer agents. The anticancer activity of such compounds often involves their interaction with specific cellular targets, leading to the disruption of cancer cell proliferation and survival.
The development of anticancer agents has shifted towards a target-based approach, designing molecules to interact with specific molecular targets involved in cancer progression. unica.it For instance, some derivatives are designed as inhibitors of enzymes crucial for the cell cycle, such as kinases. nih.govacs.org The overexpression of certain kinases, like Polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (Nek2), is common in many human cancers, making them attractive targets for anticancer drug development. nih.govacs.orgnih.gov
In the context of Plk1, which is a mitotic Ser/Thr kinase, inhibitors targeting its polo-box domain (PBD) have been developed. acs.orgnih.gov SAR studies have shown that small N-alkyl groups, including n-propyl, can enhance the binding affinity to Plk1 PBD compared to larger groups. nih.gov For example, in a series of 1-thioxo-2,4-dihydro- researchgate.netsci-hub.senih.govtriazolo[4,3-a]quinazolin-5(1H)-ones, an N-propyl derivative was identified as a more potent congener than the initial hit compound. nih.gov Prodrug strategies have also been employed to improve cellular permeability and anticancer activity. acs.orgnih.gov A 5-thio-1-methyl-4-nitroimidazolyl prodrug, for instance, showed improved cellular potency and effectively induced mitotic block and apoptotic cell death. acs.orgnih.gov
Nek2 is another cell cycle-dependent serine/threonine protein kinase that is overexpressed in various cancers, and its inhibition can lead to tumor cell growth suppression and apoptosis. nih.gov Research into Nek2 inhibitors has involved the synthesis of purine-based compounds, where modifications to the 2-arylamino substituent have been explored. nih.gov While 4- and 3-nitro-substituted precursors were found to be inactive against Nek2, they retained some potency against CDK2. nih.gov This highlights the potential for achieving selectivity between different kinases through structural modifications.
Enzyme Interaction Studies
The biological activities of this compound derivatives are often rooted in their interactions with specific enzymes. These interactions can lead to the inhibition of enzyme function, which in turn produces the observed biological effects.
Urease is an enzyme that is a significant virulence factor for certain pathogenic bacteria, including Helicobacter pylori. nih.gov The inhibition of urease is a promising approach to combatting infections caused by these bacteria. nih.gov N-arylacetamide derivatives have been synthesized and evaluated for their urease inhibitory potential. nih.gov In one study, a series of 1,2-benzothiazine-N-arylacetamide derivatives were found to have strong inhibitory strengths against urease, with some compounds showing significantly lower IC50 values than the reference drug thiourea (B124793). nih.gov
The design of these inhibitors often considers the presence of N-arylacetamide moieties, which are found in potent urease inhibitors. researchgate.net For example, hybrid derivatives combining cysteine and N-arylacetamide pharmacophores have been designed and synthesized, demonstrating significant urease inhibition. researchgate.net Molecular docking studies have helped to elucidate the interactions between these inhibitors and the active site of the urease enzyme, revealing key interactions such as hydrogen bonds and π-alkyl interactions with amino acid residues. nih.gov
As mentioned previously, kinases are a major class of enzymes targeted in anticancer research. Derivatives of this compound and related structures have been investigated as inhibitors of several kinases, including Nek2, CDK2, and the Polo-box domain (PBD) of Plk1.
Nek2 and CDK2 Inhibition: Nek2 and CDK2 are both serine/threonine protein kinases involved in cell cycle regulation. nih.gov The development of selective inhibitors for these kinases is a key goal in cancer therapy. nih.govnih.gov Studies on 6-alkoxypurines identified them as ATP-competitive inhibitors of both Nek2 and CDK2. nih.gov To achieve selectivity, modifications to the 2-arylamino substituents were explored. It was found that 4- and 3-nitro-substituted precursors were inactive against Nek2 but retained modest potency against CDK2. nih.gov In contrast, reversing the orientation of the carboxamide group in one instance increased Nek2 inhibition without a corresponding increase in activity against CDK2. nih.gov
Plk1 PBD Inhibition: The Plk1 PBD is a critical domain for substrate recognition and is considered an attractive target for anticancer drugs. nih.gov A number of small molecule inhibitors targeting the Plk1 PBD have been identified and optimized. acs.orgnih.gov Structure-activity relationship studies of 1-thioxo-2,4-dihydro- researchgate.netsci-hub.senih.govtriazolo[4,3-a]quinazolin-5(1H)-ones revealed that small N-alkyl groups, such as n-propyl, enhanced the binding affinity to the Plk1 PBD. nih.gov For example, the N-propyl derivative 15 showed an IC50 of 2.94 μM in an ELISA-based inhibition assay. acs.org Prodrugs of these inhibitors have also been developed to enhance cellular activity, with a 5-thio-1-methyl-4-nitroimidazolyl derivative of a related compound showing a GI50 of 4.1 μM in cell viability assays. acs.orgnih.gov
Table 2: Kinase Inhibitory Activity of Selected Compounds
| Compound | Target Kinase | IC50 / GI50 | Source |
|---|---|---|---|
| 19 (4-nitro-substituted precursor) | Nek2 | > 50 μM | nih.gov |
| 19 (4-nitro-substituted precursor) | CDK2 | 1.9 μM | nih.gov |
| 20 (3-nitro-substituted precursor) | Nek2 | > 50 μM | nih.gov |
| 20 (3-nitro-substituted precursor) | CDK2 | 0.89 μM | nih.gov |
| 15 (N-propyl derivative) | Plk1 PBD | 2.94 μM | acs.org |
| 80 (5-thio-1-methyl-4-nitroimidazolyl prodrug) | Cell Viability (L363 and HeLa) | 4.1 μM | acs.orgnih.gov |
Applications in Biological Probes and Imaging Agents
There is no evidence in the scientific literature to suggest that this compound or its derivatives have been developed or utilized as biological probes or imaging agents. The design of such agents requires specific photophysical properties, biological targeting capabilities, or reactivity to certain physiological conditions, none of which have been reported for this compound.
The field of hypoxia markers is dominated by 2-nitroimidazole (B3424786) derivatives. scholaris.cancats.ionih.govnih.gov These compounds, such as EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide), are designed to be reductively activated under low-oxygen conditions, leading to their covalent binding to intracellular macromolecules in hypoxic cells. ncats.ionih.gov The core structure responsible for this activity is the nitroimidazole ring, which is not present in this compound.
This compound lacks the necessary chemical moiety (the nitroimidazole group) to function as a hypoxia marker through this well-established mechanism. Searches for alternative mechanisms or the use of N-nitroacetamides in this application have yielded no results.
Table 1: Comparison of Key Structural Features for Hypoxia Marker Activity
| Feature | This compound | 2-Nitroimidazole Derivatives (e.g., EF5) |
| Core Moiety | N-Nitroacetamide | 2-Nitroimidazole |
| Mechanism of Action | Not Applicable | Reductive activation of the nitro group on the imidazole (B134444) ring |
| Reported Use as Hypoxia Marker | No | Yes ncats.ionih.govnih.gov |
The photorelease of nitric oxide (NO) is a property investigated in various nitro-substituted compounds, where light is used to trigger the decomposition of the molecule and release of NO. nih.gov This strategy is employed in photopharmacology to achieve precise spatiotemporal control over NO delivery for therapeutic purposes. unito.itunit.no
The classes of compounds typically studied for NO photorelease include o-nitrobenzyl derivatives, nitroanilines, and certain metal-nitrosyl complexes. nih.govunito.it The chemical structure and photochemical pathway required for efficient NO release under biologically compatible light are specific to these scaffolds. There are no published reports or studies indicating that this compound or its derivatives are capable of photoreleasing nitric oxide. The N-N bond in N-nitroamides has different chemical properties and is not expected to undergo the same photochemical reactions that lead to NO release in established photodonor molecules.
Advanced Analytical Methodologies for N Nitro N Propylacetamide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the separation and quantification of N-nitro compounds from various matrices. The selection between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility, thermal stability, and the required sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For N-nitro compounds, reversed-phase HPLC is a common approach. A specialized detection method involves post-column UV photolysis followed by a Griess reaction. nih.govresearchgate.net In this method, the N-nitro compound is first separated on an HPLC column. After the column, the eluate is subjected to UV light, which causes the photolytic cleavage of the N-NO2 bond, releasing nitrite (B80452) (NO2-). This nitrite is then mixed with a Griess reagent, which leads to the formation of a highly colored azo dye that can be detected spectrophotometrically. nih.govresearchgate.net This post-column derivatization provides high selectivity and sensitivity for N-nitro and N-nitroso compounds. nih.govresearchgate.net
While specific applications for N-Nitro-N-propylacetamide are not extensively documented, the following table outlines a plausible HPLC method based on the analysis of similar N-nitro compounds.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV detector at a wavelength of 254 nm or Post-Column Photolysis/Griess Reaction for enhanced selectivity |
| Temperature | Ambient or controlled at 25 °C |
This table presents a hypothetical set of parameters based on established methods for other N-nitro compounds and is intended for illustrative purposes.
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of N-nitro compounds, particularly the more volatile ones, GC coupled with a mass spectrometer (GC-MS) or a Thermal Energy Analyzer (TEA) is often the method of choice. qascf.comchromatographyonline.com The TEA is a highly specific detector for nitro and nitroso compounds, offering excellent sensitivity. chromatographyonline.com It works by pyrolyzing the compounds to release a nitrosyl radical (•NO), which then reacts with ozone to produce electronically excited nitrogen dioxide (NO2). The light emitted as the excited NO2 returns to its ground state is then detected. chromatographyonline.com
Given the presumed volatility of this compound, GC would be a suitable analytical technique.
Table 2: Potential GC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector | Split/splitless injector at 250 °C |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) or Thermal Energy Analyzer (TEA) |
| MS Scan Range | m/z 35-350 |
This table outlines a speculative set of GC parameters based on general methods for volatile N-nitro compounds and should be regarded as a theoretical starting point.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. For this compound, derivatization could be employed to improve chromatographic behavior or to enable the separation of stereoisomers.
Chiral Derivatization for Enantioseparation
The this compound molecule possesses a chiral center at the nitrogen atom, as the nitrogen is bonded to three different groups (the nitro group, the propyl group, and the acetyl group) and has a lone pair of electrons. However, the enantiomers of chiral amines and related compounds can often rapidly interconvert through a process called pyramidal inversion, which would make their separation impossible. libretexts.org If the energy barrier to this inversion is high enough to allow for the existence of stable enantiomers at room temperature, their separation can be attempted.
One strategy for separating enantiomers is chiral derivatization. This involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography.
Since this compound lacks a functional group that is readily reactive with common CDAs, a possible strategy would involve the chemical modification of the molecule prior to derivatization. For instance, the nitro group could be selectively reduced to an amino group, yielding N-amino-N-propylacetamide. This new compound, which contains a reactive primary amine, could then be derivatized. A well-known class of CDAs for amines is based on chloroformates, such as (-)-menthyl chloroformate.
The reaction would proceed as follows:
Reduction: this compound is reduced to N-amino-N-propylacetamide.
Derivatization: The resulting racemic N-amino-N-propylacetamide is reacted with a single enantiomer of a CDA, for example, (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester [(S)-NIFE], to form two diastereomeric products. nih.gov
Separation: The diastereomers are then separated by conventional reversed-phase HPLC. nih.gov
The successful separation of the diastereomers would indirectly confirm the chirality of the parent molecule and allow for the quantification of the individual enantiomers.
Future Research Directions
Development of Novel Synthetic Pathways for Diversification
The diversification of the N-Nitro-N-propylacetamide scaffold is a primary area for future research. Creating a library of derivatives is crucial for structure-activity relationship (SAR) studies. Novel synthetic pathways can provide access to compounds with varied electronic and steric properties.
Future strategies may include:
Advanced Nitration and Functionalization: Research into more efficient and selective nitration techniques for propyl acetamide (B32628) precursors could streamline synthesis. Beyond simple nitration, pathways involving the functionalization of related phenyl-acetamide structures, such as the reaction of 2-methyl-3-nitrophenylacetic acid with di-n-propylamine, demonstrate methods for creating more complex scaffolds that could be adapted. prepchem.comepo.org
Microwave and Photochemical-Assisted Synthesis: The use of non-classical energy sources can accelerate reactions and improve yields. Microwave-assisted synthesis has been effectively used to produce indole (B1671886) products from related nitroarenes and could be explored for cyclization or condensation reactions involving this compound derivatives. rsc.org Similarly, catalyst-free, photo-driven reactions are an emerging technique for transforming nitroarenes, offering a novel approach to creating N-heterocycles from suitable precursors. rsc.org
Linkage Modification: Investigating alternative linkages, such as inverting the carboxamide group, has proven to be a successful strategy in maintaining biological activity in other complex molecules. nottingham.ac.uk This approach could be applied to this compound to explore how the orientation of the amide bond influences target interaction.
Introduction of Diverse Functional Groups: Synthetic routes that allow for the introduction of various functional groups are highly valuable. For instance, the synthesis of α-bromo-N-propylacetamide creates a reactive handle for further nucleophilic substitution, enabling the attachment of different moieties. mdpi.com The reduction of the nitro group to an amine offers another point for diversification, allowing for subsequent reactions like acylation or alkylation.
Exploration of Expanded Biological Applications and Target Identification
While the specific biological profile of this compound is not extensively documented, research on analogous structures suggests several promising therapeutic areas to investigate.
Antiparasitic Activity: Derivatives of N-propylacetamide have shown significant potential as antiparasitic agents. A notable example is 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide, which was identified as one of the most potent compounds against Leishmania major promastigotes in a study, with an IC50 value under 20 µM. researchgate.netresearchgate.net Furthermore, computational studies on azetidine-2-carbonitriles have highlighted the role of the N-propylacetamide moiety in binding to Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), a key enzyme in malaria parasites. nih.govbrieflands.com These findings strongly suggest that this compound and its derivatives should be screened for antileishmanial and antimalarial activity.
Anticancer and Enzyme Inhibition: The broader class of N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides has been explored for anticancer applications, with some derivatives showing high binding affinity for the MDM2 receptor. evitachem.com Additionally, platinum complexes incorporating N,N-di-n-propylacetamide ligands have been synthesized as potential anticancer drugs, designed to target the translocator protein (TSPO) that is often overexpressed in tumors. researchgate.netresearchgate.net This indicates a potential role for this compound as a scaffold for developing new oncology agents or as a ligand for targeted drug delivery systems.
Quorum Sensing Inhibition: Certain N-substituted acetamides have been investigated for their ability to inhibit quorum sensing (QS) in bacteria, a process that regulates virulence. mdpi.com Given the growing threat of antibiotic resistance, exploring the potential of this compound derivatives as QS inhibitors could open a new frontier in combating bacterial infections.
Table 1: Biological Activities of Structurally Related N-Propylacetamide Derivatives
| Compound Class/Derivative | Investigated Biological Activity | Target/Organism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Nitrofuran-Thiadiazole-Propylacetamide | Antileishmanial | Leishmania major | Potent activity against promastigotes with IC50 < 20 µM. | researchgate.netresearchgate.net |
| Azetidine-2-carbonitriles with N-propylacetamide | Antimalarial | Plasmodium falciparum | N-propylacetamide moiety interacts with Pf-DHODH active site. | nih.govbrieflands.com |
| Imidazopyridine-N,N-di-n-propylacetamide | Anticancer (Ligand) | Translocator Protein (TSPO) | Used in platinum complexes for targeted tumor therapy. | researchgate.netresearchgate.net |
| N-Substituted Imidazoline Acetamides | Quorum Sensing Inhibition | CviR protein | Designed as potential inhibitors of bacterial communication. | mdpi.com |
Refinement of Computational Models for Predictive Capabilities
Computational chemistry offers powerful tools to guide and accelerate the research process. For this compound, refining predictive models is a key future direction.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been successfully applied to related compounds to correlate structural features with biological activity. In a study on antimalarial azetidine-2-carbonitriles, a QSAR model with high predictive power (R² = 0.9465) was developed. nih.gov This model identified molecular polarizability as a key descriptor influencing activity. nih.govbrieflands.com A similar approach for this compound derivatives could predict their potential efficacy and guide the synthesis of more potent analogues.
Molecular Docking and Dynamics: Docking studies can elucidate the binding modes of ligands with their biological targets. For instance, docking analysis revealed that the oxygen of a nitro group and the hydrogen of an N-propylacetamide moiety can form crucial hydrogen bonds with amino acid residues like Gly535 and Ala225 in the Pf-DHODH active site. nih.gov Applying these methods to this compound with potential targets (e.g., parasitic enzymes, TSPO) can help identify key interactions and rationalize biological data.
Density Functional Theory (DFT): DFT calculations are used to optimize molecular structures and calculate electronic properties that are fed into QSAR models. nih.gov Understanding the properties of nitroacetamides in different environments, such as their behavior in water, can also be achieved through advanced computational models, providing insights into their stability and interactions. amazonaws.com
Table 2: Application of Computational Models in Related Amide Research
| Computational Method | Application | Purpose | Reference(s) |
|---|---|---|---|
| QSAR | Predicting Antimalarial Activity | To correlate structural descriptors with biological efficacy and design new derivatives. | nih.govbrieflands.com |
| QSAR | Predicting Antileishmanial Activity | To identify topological descriptors influencing activity. | researchgate.net |
| Molecular Docking | Binding Mode Analysis | To visualize interactions between ligands and protein active sites (e.g., Pf-DHODH). | nih.govbrieflands.com |
| DFT | Descriptor Generation | To optimize geometries and calculate electronic properties for use in QSAR models. | nih.gov |
Advancement in Characterization Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, particularly metal complexes or macrocycles, advanced characterization techniques will become essential.
Spectroscopic and Spectrometric Analysis: The synthesis of novel derivatives, such as platinum(IV) complexes containing an N,N-dipropylacetamide ligand, requires a full suite of characterization methods, including multinuclear NMR spectroscopy, mass spectrometry, and IR spectroscopy, to confirm their structure and purity. researchgate.netresearchgate.net
Study of Non-Covalent Interactions: For complex derivatives, understanding intermolecular forces is crucial. In solvents with low dielectric constants, some platinum complexes have been observed to form dimeric aggregates through non-covalent interactions between planar aromatic rings. researchgate.net Characterizing these interactions is vital as they can influence solubility, stability, and biological activity.
High-Throughput Screening (HTS) Compatibility: The development of fluorescently-labeled analogues is a key step toward enabling HTS techniques like fluorescence polarization assays. nottingham.ac.uk Synthesizing a fluorescent derivative of this compound would allow for rapid screening of its binding affinity against a panel of biological targets, greatly accelerating the identification of its mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
